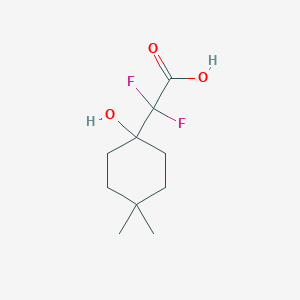
2,2-Difluoro-2-(1-hydroxy-4,4-dimethylcyclohexyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-2-(1-hydroxy-4,4-dimethylcyclohexyl)acetic acid is an organic compound with the molecular formula C10H16F2O3. This compound is characterized by the presence of two fluorine atoms, a hydroxyl group, and a cyclohexyl ring with two methyl groups. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(1-hydroxy-4,4-dimethylcyclohexyl)acetic acid typically involves the introduction of fluorine atoms into the cyclohexyl ring. One common method is the fluorination of a precursor compound using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-2-(1-hydroxy-4,4-dimethylcyclohexyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted cyclohexyl derivatives.
Applications De Recherche Scientifique
2,2-Difluoro-2-(1-hydroxy-4,4-dimethylcyclohexyl)acetic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying the effects of fluorinated compounds on biological systems.
Medicine: Investigating potential therapeutic applications due to its unique chemical properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-2-(1-hydroxy-4,4-dimethylcyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological studies. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Difluoro-2-(1-hydroxycyclohexyl)acetic acid: Lacks the two methyl groups on the cyclohexyl ring.
2,2-Difluoro-2-(1-hydroxy-4-methylcyclohexyl)acetic acid: Contains only one methyl group on the cyclohexyl ring.
2,2-Difluoro-2-(1-hydroxy-4,4-dimethylcyclopentyl)acetic acid: Has a cyclopentyl ring instead of a cyclohexyl ring.
Uniqueness
2,2-Difluoro-2-(1-hydroxy-4,4-dimethylcyclohexyl)acetic acid is unique due to the presence of two fluorine atoms and two methyl groups on the cyclohexyl ring. These structural features contribute to its distinct chemical properties and reactivity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C10H16F2O3 |
|---|---|
Poids moléculaire |
222.23 g/mol |
Nom IUPAC |
2,2-difluoro-2-(1-hydroxy-4,4-dimethylcyclohexyl)acetic acid |
InChI |
InChI=1S/C10H16F2O3/c1-8(2)3-5-9(15,6-4-8)10(11,12)7(13)14/h15H,3-6H2,1-2H3,(H,13,14) |
Clé InChI |
YFLUXYYHAWDJRS-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(CC1)(C(C(=O)O)(F)F)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


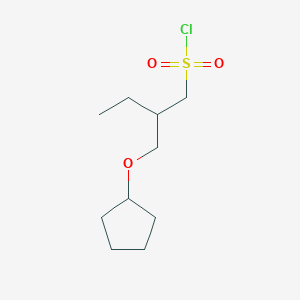
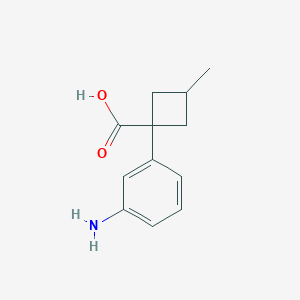
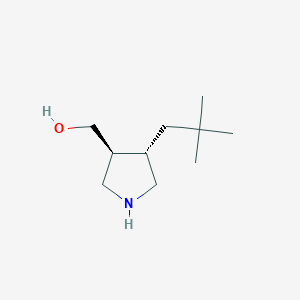
![[1-cyclohexyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13626012.png)

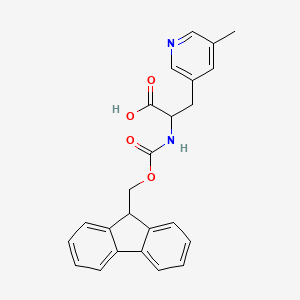
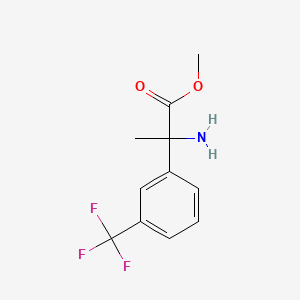
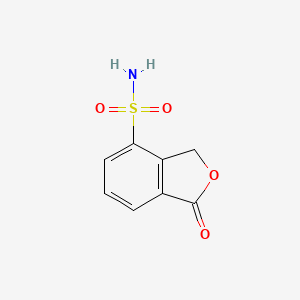
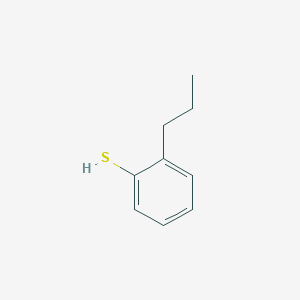
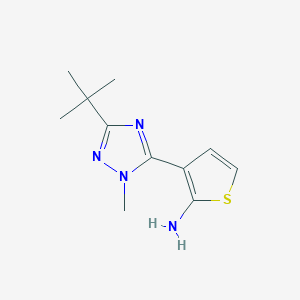
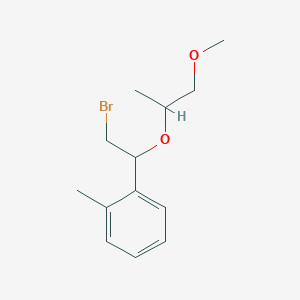
![1-{5,8-Diazaspiro[3.5]nonan-8-yl}ethan-1-onehydrochloride](/img/structure/B13626069.png)


